(3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol
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Overview
Description
(3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with a tert-butyloxycarbonyl (Boc) protected amine and a hydroxyl group, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Protection of the Amine Group: The amine group is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step ensures that the amine group does not participate in subsequent reactions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via various methods, including oxidation of a precursor or direct substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution can introduce various functional groups at the amine position.
Scientific Research Applications
(3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol involves its interaction with specific molecular targets. The Boc-protected amine can be deprotected under mild conditions, revealing a free amine that can participate in various biochemical pathways . The hydroxyl group may also engage in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-2-ol: Similar structure but with a different position of the hydroxyl group.
(3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-4-ol: Another isomer with the hydroxyl group at a different position.
(3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
The unique combination of the Boc-protected amine and the hydroxyl group in (3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol provides distinct reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals.
Properties
IUPAC Name |
tert-butyl N-[[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7-4-8(13)6-11-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEDNTYVDBGMCS-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CN1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1C[C@H](CN1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500733-24-4 |
Source
|
Record name | tert-butyl N-{[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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